molecular formula C17H18N4O3S2 B11637969 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11637969
M. Wt: 390.5 g/mol
InChI Key: AOYSBGAQEMCPAQ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the hydroxyethylamino group, and the construction of the thiazolidinone ring. Each step requires specific reaction conditions, such as temperature, solvent, and catalysts, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions can be used to modify the compound’s structure and properties, enabling the development of new derivatives with enhanced activity or stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while substitution reactions at the pyrido[1,2-a]pyrimidine core can introduce new functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biology, the compound may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development, particularly in the treatment of diseases where these targets are implicated.

Medicine: In medicine, the compound’s potential therapeutic effects can be investigated through preclinical and clinical studies. Its ability to interact with specific molecular targets may lead to the development of new treatments for various medical conditions.

Industry: In industry, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure may also enable the creation of new catalysts or other functional materials.

Mechanism of Action

The mechanism of action of “(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity and specificity, making it a potent modulator of their activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinone analogs. These compounds share structural features with “(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” and may exhibit similar chemical and biological properties.

Uniqueness: The uniqueness of “(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its specific combination of functional groups and structural features. This unique structure enables it to interact with molecular targets in ways that similar compounds cannot, leading to distinct chemical and biological activities.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4O3S2/c1-10(2)21-16(24)12(26-17(21)25)9-11-14(18-6-8-22)19-13-5-3-4-7-20(13)15(11)23/h3-5,7,9-10,18,22H,6,8H2,1-2H3/b12-9-

InChI Key

AOYSBGAQEMCPAQ-XFXZXTDPSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.